Nuarimol-d4

Analytical Chemistry Mass Spectrometry Residue Analysis

Quantitative LC-MS/MS analysis of nuarimol residues in food and environmental matrices is compromised by matrix effects, ion suppression, and extraction variability when unlabeled surrogates are used. Nuarimol-d4 resolves these limitations as a stable isotope-labeled internal standard (SIL-IS) with a +4 Da mass shift, enabling unequivocal mass spectrometric discrimination from the native analyte. • Enables isotope dilution mass spectrometry (IDMS) for MRL compliance testing per EPA and EFSA regulatory guidelines. • Co-elutes with native nuarimol to correct for extraction recovery, matrix effects, and instrument variability in validated LC-MS/MS or GC-MS/MS methods. • Supports enantioselective UPLC-MS/MS method development for R-(+)- and S-(-)-nuarimol quantification, which exhibit distinct bioactivities.

Molecular Formula C17H12ClFN2O
Molecular Weight 318.8 g/mol
Cat. No. B12413888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNuarimol-d4
Molecular FormulaC17H12ClFN2O
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl
InChIInChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D
InChIKeySAPGTCDSBGMXCD-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nuarimol-d4: Deuterated Fungicide for Residue Analysis


Nuarimol-d4 is a deuterium-labeled analog of the chiral fungicide nuarimol, a pyrimidine-based sterol 14-α demethylase (CYP51) inhibitor, wherein four hydrogen atoms on the fluorophenyl ring are replaced with deuterium atoms . This isotopic substitution increases the molecular mass from 314.74 g/mol (unlabeled) to 318.77 g/mol (+4 Da), providing a distinct mass shift for mass spectrometric detection without altering the compound's fundamental chemical or physical behavior [1]. As a stable isotope-labeled internal standard (SIL-IS), Nuarimol-d4 is specifically designed for use as a tracer or internal standard in quantitative analytical methods, including NMR, GC-MS, and LC-MS, to ensure accurate and precise measurement of nuarimol residues in complex biological and environmental matrices .

Why Unlabeled Nuarimol Fails as Internal Standard


Generic substitution of Nuarimol-d4 with unlabeled nuarimol or a non-isotopic structural analog in quantitative LC-MS or GC-MS workflows leads to compromised analytical accuracy due to the inability to correct for matrix effects, ion suppression/enhancement, and sample preparation variability [1]. Unlabeled nuarimol, when used as a surrogate, co-elutes with the native analyte and cannot be distinguished by the mass spectrometer, thereby nullifying its utility as an internal standard for isotope dilution mass spectrometry (IDMS) [2]. Non-isotopic analogs, such as fenarimol or triadimefon, exhibit different ionization efficiencies, chromatographic retention times, and extraction recoveries compared to the target analyte, rendering them unreliable for precise and accurate quantification required in regulatory residue monitoring and pharmacokinetic studies [3].

Evidence for Nuarimol-d4 in Quantitative Methods


Mass Shift for Unambiguous MS Detection

Nuarimol-d4 provides a +4 Da mass shift relative to unlabeled nuarimol due to the substitution of four hydrogen atoms with deuterium on the 4-fluorophenyl ring, enabling unequivocal differentiation by mass spectrometry without altering chromatographic retention time or ionization efficiency . Unlabeled nuarimol (C17H12ClFN2O) has a molecular weight of 314.74 g/mol, while Nuarimol-d4 (C17H8D4ClFN2O) has a molecular weight of 318.77 g/mol [1]. This mass difference allows the mass spectrometer to distinctly separate and quantify the internal standard from the target analyte, a capability not possible with unlabeled nuarimol as an internal standard .

Analytical Chemistry Mass Spectrometry Residue Analysis

Co-Elution for Matrix Effect Correction

Stable isotope-labeled internal standards like Nuarimol-d4 are the gold standard for correcting matrix effects in LC-MS analysis because they co-elute with the analyte, sharing identical ionization suppression or enhancement [1]. In the case of nuarimol residue analysis in soil and plant tissues, where signal suppression is commonly observed, an unlabeled analog internal standard would not perfectly mimic the analyte's behavior, leading to biased quantification [2]. A study on fenarimol and nuarimol analysis noted that without an appropriate deuterated internal standard, matrix effects in soil extracts could significantly impact accuracy [3].

Analytical Chemistry LC-MS/MS Matrix Effect

Tracing Metabolic and Degradation Pathways

Deuterium labeling of nuarimol (Nuarimol-d4) allows it to function as a tracer to monitor the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems, or to study its environmental degradation pathways . While unlabeled nuarimol can only track total compound mass, the isotopically distinct Nuarimol-d4 can be used in dual-labeling studies to differentiate between administered dose and endogenous material, or to quantify metabolite formation [1]. For instance, in studies of hepatic effects in rats, nuarimol was shown to induce hepatocyte proliferation, but a deuterated tracer would be required to precisely quantify the metabolic activation and elimination rates [2].

Metabolism Pharmacokinetics Environmental Fate

Application Scenarios for Nuarimol-d4


Regulatory Residue Quantification in Food and Environment

Utilize Nuarimol-d4 as a stable isotope-labeled internal standard in validated LC-MS/MS or GC-MS/MS methods to achieve the high accuracy and precision required for monitoring maximum residue limits (MRLs) in food commodities and environmental samples [1]. Its use directly addresses matrix effects and variability, ensuring data defensibility for regulatory submissions to agencies such as the EPA and EFSA [2].

ADME and Pharmacokinetic Studies

Employ Nuarimol-d4 as a tracer in in vitro and in vivo studies to quantitatively elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of nuarimol, including the formation of metabolites and the kinetics of elimination [1]. The distinct mass tag of the deuterated compound allows for specific tracking of the parent compound and its transformation products [2].

Environmental Fate and Degradation Tracing

Apply Nuarimol-d4 in environmental microcosm experiments to trace the compound's breakdown in soil and water systems, distinguishing between biotic and abiotic degradation pathways and quantifying the formation of transformation products [1]. The isotopic label provides a unique signal for tracking the compound's fate in complex environmental matrices [2].

Chiral Separation Method Development

While Nuarimol-d4 is a racemic mixture of the deuterated analog, it can serve as a critical reference standard for developing and validating UPLC-MS/MS methods for the enantioselective separation and quantification of R-(+)- and S-(-)-nuarimol, which exhibit significantly different bioactivities [1]. The deuterated internal standard ensures accurate quantification of both enantiomers, a task complicated by their identical mass in the unlabeled form [2].

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